TLR7 agonist 13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

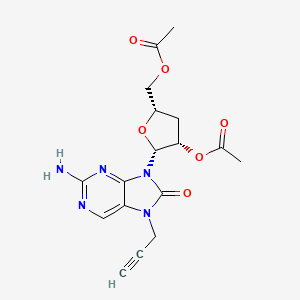

Molecular Formula |

C17H19N5O6 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

[(2S,4S,5R)-4-acetyloxy-5-(2-amino-8-oxo-7-prop-2-ynylpurin-9-yl)oxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C17H19N5O6/c1-4-5-21-12-7-19-16(18)20-14(12)22(17(21)25)15-13(27-10(3)24)6-11(28-15)8-26-9(2)23/h1,7,11,13,15H,5-6,8H2,2-3H3,(H2,18,19,20)/t11-,13-,15+/m0/s1 |

InChI Key |

OEXMWVBGTNSTSR-CORIIIEPSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1C[C@@H]([C@@H](O1)N2C3=NC(=NC=C3N(C2=O)CC#C)N)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1CC(C(O1)N2C3=NC(=NC=C3N(C2=O)CC#C)N)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Introduction to Toll-like Receptor 7 (TLR7)

An In-depth Technical Guide on the Mechanism of Action of TLR7 Agonists

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of Toll-like Receptor 7 (TLR7) agonists, with a conceptual focus on research compounds like the guanosine (B1672433) analog known as "TLR7 agonist 13"[1]. It covers the core signaling pathways, quantitative measures of activity for representative compounds, and detailed experimental protocols used for their characterization.

Toll-like Receptor 7 (TLR7) is a crucial component of the innate immune system, functioning as a pattern recognition receptor (PRR)[2]. Located within the endosomes of immune cells, its primary role is to detect single-stranded RNA (ssRNA), a hallmark of viral infections[2][3]. TLR7 is predominantly expressed by specific immune cell subsets, most notably plasmacytoid dendritic cells (pDCs) and B cells[4][5].

Upon recognizing a ligand—either viral ssRNA or a synthetic small molecule agonist—TLR7 initiates a powerful immune response. This response is characterized by the robust production of type I interferons (IFNs) and other proinflammatory cytokines, which orchestrate both innate and adaptive immunity to mount an effective antiviral or anti-tumor defense[2][6]. Synthetic agonists, such as guanosine analogs like this compound, mimic viral components to deliberately trigger this potent immune activation for therapeutic or research purposes[1].

Core Mechanism of Action: The TLR7 Signaling Pathway

The activation of TLR7 by an agonist initiates a well-defined intracellular signaling cascade that is strictly dependent on the adaptor protein MyD88 (Myeloid Differentiation Primary Response 88)[3][6][7]. The entire process occurs within the endosome where TLR7 is located.

Key steps in the pathway include:

-

Ligand Binding and Receptor Dimerization: An agonist binds to the TLR7 protein within the endosome. This binding event induces a conformational change, leading to the dimerization of TLR7 receptors, which is the critical first step for signal transduction[8].

-

MyD88 Recruitment: The dimerized TLR7 receptor recruits the MyD88 adaptor protein via interactions between their respective Toll/Interleukin-1 receptor (TIR) domains[9].

-

Myddosome Formation and Kinase Activation: MyD88 serves as a scaffold to assemble a larger signaling complex known as the "Myddosome." It recruits members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1[6][10]. IRAK4 phosphorylates and activates IRAK1.

-

TRAF6 Activation: The activated IRAK kinases then interact with and activate TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase[6][10].

-

Divergent Downstream Signaling: TRAF6 acts as a crucial node, activating two major downstream pathways that lead to the induction of distinct sets of immune response genes.

-

IRF7 Pathway (Type I Interferon Production): In pDCs, the MyD88-TRAF6 complex activates IKKα, which in turn phosphorylates Interferon Regulatory Factor 7 (IRF7)[10]. Phosphorylated IRF7 translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β), the signature cytokines of TLR7 activation[6][10].

-

NF-κB Pathway (Proinflammatory Cytokine Production): TRAF6 also activates the TAK1 complex, which leads to the phosphorylation and degradation of the IκB inhibitor. This releases the transcription factor NF-κB (Nuclear Factor kappa B), allowing it to translocate to the nucleus. Nuclear NF-κB then induces the expression of a wide range of proinflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and chemokines[7][11].

-

Caption: MyD88-dependent signaling pathway initiated by a TLR7 agonist.

Quantitative Data: Potency of Representative TLR7 Agonists

The biological activity of a TLR7 agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of the maximum biological response (e.g., reporter gene activation or cytokine production). While specific EC50 values for "this compound" are not publicly available, the table below summarizes the potency of other well-characterized, novel small molecule TLR7 agonists to provide a comparative context.

| Compound ID / Name | Chemical Class | Assay System | Potency (EC50) | Reference |

| Compound [I] | Pyrazolopyrimidine | Human TLR7 Reporter | 7 nM | [12] |

| Mouse TLR7 Reporter | 5 nM | [12] | ||

| Compound [I] | 1H-pyrazolo[4,3d]pyrimidine | Human TLR7 Reporter | 21 nM | [13] |

| Mouse TLR7 Reporter | 94 nM | [13] | ||

| Compound 1 | Not Specified | Human TLR7 Reporter | 5.2 nM | [14] |

| Mouse TLR7 Reporter | 48.2 nM | [14] | ||

| Gardiquimod | Imidazoquinoline | Human TLR7 Reporter | 3649 nM | [14] |

Note: Potency can vary significantly based on the specific chemical scaffold, assay type (e.g., reporter gene vs. primary cell cytokine release), and species (human vs. mouse).

Experimental Protocols for Agonist Characterization

The mechanism and potency of a TLR7 agonist are validated through a series of standardized in vitro assays. Below are detailed methodologies for key experiments.

Protocol: TLR7 Reporter Gene Assay

This assay quantifies the activation of a TLR7-downstream transcription factor (typically NF-κB or IRF) using a stable reporter cell line.

-

Objective: To determine the EC50 of a TLR7 agonist.

-

Cell Line: HEK-Blue™ hTLR7 cells (InvivoGen). These cells are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Methodology:

-

Cell Plating: Seed HEK-Blue™ hTLR7 cells into a 96-well flat-bottom plate at a density of ~50,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of the TLR7 agonist in sterile PBS or DMSO, followed by a final dilution in cell culture media. Include a vehicle control (media with DMSO) and a positive control (e.g., R848).

-

Cell Stimulation: Add the diluted compounds to the appropriate wells of the cell plate.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

SEAP Detection:

-

Transfer 20 µL of supernatant from each well to a new 96-well plate.

-

Add 180 µL of QUANTI-Blue™ detection reagent to each well.

-

Incubate at 37°C for 1-3 hours.

-

-

Data Acquisition: Measure the optical density (OD) at 620-650 nm using a spectrophotometer.

-

Analysis: Plot the OD values against the log of the agonist concentration and fit the data to a four-parameter logistic curve to calculate the EC50 value.

-

Protocol: Cytokine Induction in Human PBMCs

This assay measures the production of key cytokines (IFN-α, TNF-α) from primary human immune cells, providing a more physiologically relevant assessment of agonist activity.

-

Objective: To quantify the induction of TLR7-mediated cytokines.

-

Cells: Human peripheral blood mononuclear cells (PBMCs), isolated from healthy donor blood via density gradient centrifugation (e.g., using Ficoll-Paque).

-

Methodology:

-

Cell Plating: Plate freshly isolated PBMCs in a 96-well round-bottom plate at a density of 1x10⁶ cells per well in RPMI-1640 medium supplemented with 10% FBS.

-

Compound Stimulation: Add serial dilutions of the TLR7 agonist to the cells. Include a vehicle control and a positive control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of IFN-α and TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Analysis: Plot the cytokine concentration against the agonist concentration to generate dose-response curves.

-

Caption: General experimental workflow for in vitro characterization of a TLR7 agonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are TLR7 agonists and how do they work? [synapse.patsnap.com]

- 4. ovid.com [ovid.com]

- 5. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of a transductional-transcriptional processor complex involving MyD88 and IRF-7 in Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unraveled role of TLR7-mediated interferon signaling activation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. MyD88 Interacts with Interferon Regulatory Factor (IRF) 3 and IRF7 in Atlantic Salmon (Salmo salar): TRANSGENIC SsMyD88 MODULATES THE IRF-INDUCED TYPE I INTERFERON RESPONSE AND ACCUMULATES IN AGGRESOMES - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]

- 13. Discovery of new metabolically stable TLR7 agonist with potent cytokine induction properties | BioWorld [bioworld.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to TLR7 Agonist 13: A Guanosine Analog for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 7 (TLR7) has emerged as a critical target in immunotherapy due to its role in the innate immune system's recognition of single-stranded RNA viruses. Activation of TLR7 triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, making TLR7 agonists promising candidates for vaccine adjuvants and anti-cancer therapeutics. This technical guide focuses on a specific guanosine (B1672433) analog, identified as TLR7 agonist 13 (CAS No: 2389988-70-7), providing a detailed overview of its structure, and outlining key experimental protocols for its characterization.

Core Compound Structure and Properties

This compound is a synthetic guanosine analog designed for potent and specific activation of the TLR7 pathway. Its chemical identity is established as 2-((6-amino-9-(pent-4-yn-1-yl)-9H-purin-2-yl)oxy)ethane-1,1,2-triol. The key structural features include a purine (B94841) scaffold, characteristic of nucleoside analogs, and a terminal alkyne group on the N9-pentyl substituent. This alkyne moiety makes it a valuable tool for "click chemistry," allowing for covalent conjugation to other molecules of interest, such as antigens or delivery vehicles.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2389988-70-7 |

| Molecular Formula | C₁₇H₁₉N₅O₆ |

| Molecular Weight | 389.36 g/mol |

| Functional Group | Terminal Alkyne |

Mechanism of Action: TLR7 Signaling Pathway

Upon administration, this compound, like other small molecule TLR7 agonists, is recognized by the TLR7 receptor located within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells. This binding event initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. The formation of this complex triggers a downstream signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) family kinases and TRAF6 (TNF Receptor-Associated Factor 6). Ultimately, this pathway leads to the activation of transcription factors, including NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRF7 (Interferon Regulatory Factor 7), which translocate to the nucleus and induce the expression of a variety of pro-inflammatory cytokines and type I interferons (IFN-α/β).

Experimental Protocols

Synthesis of this compound (General Purine Analog Synthesis)

While the specific, detailed synthesis protocol for this compound is not publicly available, a general approach for the synthesis of N9-substituted purine analogs can be outlined. This typically involves the alkylation of a suitable purine derivative.

Materials:

-

6-chloropurine or other suitable purine starting material

-

5-halopent-1-yne (e.g., 5-bromopent-1-yne)

-

A suitable base (e.g., potassium carbonate, cesium carbonate)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Reagents for subsequent conversion of the 6-chloro group to an amino group and modification at the 2-position.

Procedure:

-

N9-Alkylation: Dissolve the purine starting material in the anhydrous solvent. Add the base, followed by the dropwise addition of the 5-halopent-1-yne. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica (B1680970) gel.

-

Further Modifications: The resulting N9-alkynylpurine can then undergo further chemical transformations to install the amino group at the 6-position and the oxyethane-1,1,2-triol group at the 2-position to yield the final product, this compound.

In Vitro TLR7 Activation Assay

This protocol describes a common method to assess the potency of TLR7 agonists using a reporter cell line.

Materials:

-

HEK-Blue™ hTLR7 cells (or equivalent) that express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

This compound

-

Positive control (e.g., R848)

-

Negative control (vehicle, e.g., DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

QUANTI-Blue™ Solution (or equivalent SEAP detection reagent)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the HEK-Blue™ hTLR7 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound, the positive control, and the negative control. Add the diluted compounds to the respective wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

-

SEAP Detection: After incubation, collect a small aliquot of the cell culture supernatant and add it to the SEAP detection reagent in a new 96-well plate.

-

Measurement: Incubate the detection plate according to the manufacturer's instructions and then measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by plotting the absorbance values against the log of the agonist concentration and fitting the data to a four-parameter logistic curve.

Cytokine Profiling in Human PBMCs

This protocol outlines the measurement of cytokine production from primary human peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound.

Materials:

-

Freshly isolated human PBMCs

-

RPMI 1640 medium supplemented with 10% FBS

-

This compound

-

Positive control (e.g., R848 or LPS)

-

Negative control (vehicle, e.g., DMSO)

-

24-well or 96-well cell culture plates

-

Cytokine detection assay kits (e.g., ELISA or multiplex bead array)

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend the PBMCs in culture medium and plate them at a desired density (e.g., 1 x 10⁶ cells/mL) in a culture plate.

-

Stimulation: Add various concentrations of this compound, positive control, and negative control to the wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a specified time (e.g., 6, 24, or 48 hours).

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

-

Cytokine Measurement: Analyze the supernatant for the presence of specific cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) using ELISA or a multiplex bead-based immunoassay according to the manufacturer's instructions.

-

Data Analysis: Quantify the cytokine concentrations and plot them against the agonist concentration to determine the dose-response relationship.

Expected Data and Interpretation

While specific quantitative data for this compound is not extensively published, based on its classification as a guanosine analog TLR7 agonist, the following outcomes can be anticipated.

Table 2: Anticipated In Vitro Activity Profile of this compound

| Assay | Expected Outcome | Interpretation |

| TLR7 Reporter Assay | Dose-dependent increase in SEAP activity. | Confirms direct activation of the TLR7 signaling pathway. The EC₅₀ value will indicate the potency of the agonist. |

| Cytokine Profiling | Dose-dependent induction of IFN-α, TNF-α, IL-6, and other pro-inflammatory cytokines in human PBMCs. | Demonstrates the immunostimulatory activity of the compound on primary immune cells. The cytokine profile can indicate the type of immune response elicited. |

Conclusion

This compound, a guanosine analog with a terminal alkyne for click chemistry, represents a valuable tool for researchers in immunology and drug development. Its ability to potently activate the TLR7 signaling pathway makes it a candidate for further investigation as a vaccine adjuvant or immunotherapeutic agent. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of this and similar TLR7 agonists. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

The Discovery and Synthesis of TLR7 Agonist 13: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 7 (TLR7) has emerged as a critical target in immunotherapy, primarily for its role in antiviral and antitumor responses. Activation of TLR7, an endosomal pattern recognition receptor, triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, bridging the innate and adaptive immune systems. This guide focuses on a specific guanosine (B1672433) analog, TLR7 agonist 13 (CAS 2389988-70-7), a tool compound designed for bioconjugation via click chemistry. While detailed discovery and quantitative biological data for this specific agonist are not extensively published in peer-reviewed literature, this document provides a comprehensive overview of the discovery context, a plausible synthetic approach based on related guanosine analogs, and standard experimental protocols for characterization.

Introduction to TLR7 and Guanosine-Based Agonists

Toll-like receptors (TLRs) are a class of proteins that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7, specifically, recognizes single-stranded RNA (ssRNA), a hallmark of viral replication. Upon activation, TLR7 initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRF7. This results in the secretion of type I IFNs (e.g., IFN-α) and pro-inflammatory cytokines such as TNF-α and IL-6.

Guanosine and its synthetic analogs have been identified as potent small molecule agonists of TLR7.[1][2] These molecules mimic components of viral ssRNA, thereby activating the receptor. The immunostimulatory properties of these analogs have led to their investigation as vaccine adjuvants and as standalone immunomodulatory agents in oncology and infectious diseases.

This compound is a guanosine analog that has been functionalized with a terminal alkyne group.[1] This feature makes it a valuable research tool for "click chemistry," a type of reaction that allows for the efficient and specific covalent attachment of the agonist to other molecules, such as proteins, antibodies, or nanoparticles, for targeted delivery or mechanistic studies.

TLR7 Signaling Pathway

The activation of TLR7 by an agonist initiates a well-defined signaling cascade within the endosome of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells. The key steps are outlined below.

Caption: TLR7 agonist-induced MyD88-dependent signaling pathway.

Synthesis of this compound

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent conjugation of an alkyne-functionalized TLR7 agonist.

Caption: General workflow for synthesis and conjugation of this compound.

Exemplary Experimental Protocol for Synthesis

This protocol is a representative example for the synthesis of an N-alkylated guanosine analog. Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.

-

Protection of Guanosine:

-

Dissolve the starting guanosine derivative (e.g., 2-amino-6-chloropurine (B14584) riboside) in a suitable aprotic solvent (e.g., anhydrous DMF).

-

Add protecting groups for the hydroxyl and amino functionalities as required. For example, silyl (B83357) ethers for the ribose hydroxyls.

-

-

N-Alkylation:

-

To the solution of the protected guanosine, add a base (e.g., Cs₂CO₃ or NaH) and stir at room temperature.

-

Add the alkyne-containing electrophile (e.g., a propargyl bromide derivative).

-

Heat the reaction mixture and monitor by TLC or LC-MS until completion.

-

-

Deprotection:

-

After completion, quench the reaction and remove the solvent under reduced pressure.

-

Dissolve the crude product in a suitable solvent and add a deprotecting agent (e.g., TBAF for silyl ethers).

-

Stir until deprotection is complete as monitored by TLC or LC-MS.

-

-

Purification:

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final alkyne-functionalized TLR7 agonist.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

Biological Characterization

The biological activity of a novel TLR7 agonist is typically assessed through a series of in vitro and in vivo assays to determine its potency, selectivity, and immunostimulatory profile.

In Vitro Assays

Table 1: Representative In Vitro Assays for TLR7 Agonist Characterization

| Assay Name | Cell Line / System | Readout | Purpose | Representative Data (for a potent guanosine analog) |

| TLR7 Reporter Assay | HEK293 cells transfected with human or mouse TLR7 and an NF-κB-driven reporter gene (e.g., SEAP or luciferase) | Reporter gene activity (colorimetric or luminescent signal) | To determine the potency (EC₅₀) and selectivity of the agonist for TLR7. | hTLR7 EC₅₀: 50 - 500 nM |

| Cytokine Profiling | Human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes | Levels of secreted cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) measured by ELISA or Luminex | To characterize the immunostimulatory profile of the agonist. | IFN-α induction (PBMCs): 1000 - 5000 pg/mL at 1 µM |

| B-cell Proliferation Assay | Isolated primary B-cells | Incorporation of ³H-thymidine or BrdU | To assess the ability of the agonist to induce B-cell proliferation. | Significant proliferation at concentrations > 100 nM |

Experimental Protocols for Key In Vitro Assays

4.2.1. TLR7 Reporter Assay Protocol

-

Cell Seeding: Seed HEK-Blue™ hTLR7 cells (or equivalent) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound and add to the cells. Include a positive control (e.g., R848) and a vehicle control.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

-

SEAP Detection: Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant and incubate until color development is sufficient.

-

Measurement: Read the absorbance at 620-655 nm using a microplate reader.

-

Data Analysis: Calculate the EC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

4.2.2. Cytokine Induction Assay in Human PBMCs

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at 1 x 10⁶ cells/well.

-

Compound Stimulation: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

Cytokine Measurement: Quantify the concentration of IFN-α, TNF-α, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

This compound represents a valuable chemical tool for the study of TLR7 biology and the development of targeted immunotherapies. Its alkyne functionality allows for straightforward conjugation to a variety of molecules, enabling investigations into targeted delivery and the effects of multivalent TLR7 engagement. While specific discovery and quantitative performance data for this particular agonist are not widely published, the methodologies and expected activity profiles can be inferred from the extensive research on other guanosine-based TLR7 agonists. The protocols and data presented in this guide provide a framework for researchers to synthesize and evaluate similar compounds, contributing to the advancement of TLR7-targeted therapies.

References

An In-depth Technical Guide to TLR7 Agonist 13 (CAS Number 238988-70-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

TLR7 agonist 13 (CAS: 2389988-70-7) is a guanosine (B1672433) analog identified as a potent activator of Toll-like receptor 7 (TLR7).[1][2][3][4] As a member of the TLR agonist family, it holds significant promise for various therapeutic applications, including as a vaccine adjuvant and in cancer immunotherapy, by stimulating the innate immune system.[5] TLR7 agonists are known to induce the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of a broad anti-viral and anti-tumor immune response. This technical guide provides a comprehensive overview of the core characteristics of guanosine analog TLR7 agonists, using the extensively studied compound Vesatolimod (GS-9620) as a representative example to illustrate the mechanism of action, experimental evaluation, and potential therapeutic applications. This compound is also noted for its utility as a click chemistry reagent, as it possesses an alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Core Compound Details

| Property | Value | Source |

| Compound Name | This compound | |

| CAS Number | 2389988-70-7 | |

| Molecular Formula | C17H19N5O6 | |

| Compound Type | Guanosine Analog | |

| Primary Target | Toll-like Receptor 7 (TLR7) |

Mechanism of Action: TLR7 Signaling Pathway

TLR7 is an endosomal receptor primarily expressed in immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. Upon binding of a TLR7 agonist like a guanosine analog, TLR7 dimerizes and initiates a downstream signaling cascade via the MyD88-dependent pathway. This leads to the activation of transcription factors, including NF-κB and IRF7, which in turn drive the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.

Quantitative Data

Due to the limited publicly available data specifically for this compound, this section presents data from the well-characterized oral TLR7 agonist, Vesatolimod (GS-9620), to provide a quantitative context for the activity of potent guanosine analog TLR7 agonists.

In Vitro Potency

| Compound | Assay | Cell Line | EC50 (nM) | Source |

| Vesatolimod (GS-9620) | TLR7 Reporter Assay | HEK293 | 291 |

In Vivo Pharmacodynamic Effects of Vesatolimod (GS-9620) in Chimpanzees

Single oral doses were administered.

| Dose (mg/kg) | Peak Serum IFN-α (pg/mL) | Source |

| 0.3 | 66 | |

| 1.0 | 479 |

In Vivo Cytokine Induction with Vesatolimod in Humans with HIV-1

Peak fold-change from baseline 24 hours after a 6 mg dose.

| Cytokine/Chemokine | Peak Fold-Change from Baseline | Source |

| Interferon gamma-induced protein 10 (IP-10) | >3.9 | |

| Interleukin-1 receptor antagonist (IL-1RA) | >3.9 | |

| Interferon-inducible T-cell alpha chemoattractant (ITAC) | >3.9 |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of TLR7 agonists. The following are representative protocols for key experiments.

In Vitro TLR7 Reporter Assay

Objective: To determine the in vitro potency (EC50) of a TLR7 agonist.

Methodology:

-

Cell Culture: Maintain HEK-293 cells stably transfected with human TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB promoter in DMEM supplemented with 10% FBS and antibiotics.

-

Compound Preparation: Prepare a serial dilution of the TLR7 agonist in DMSO, followed by dilution in cell culture medium to the final desired concentrations.

-

Cell Seeding: Seed the reporter cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Remove the culture medium and add the prepared dilutions of the TLR7 agonist to the cells. Include a vehicle control (DMSO) and a positive control (e.g., a known TLR7 agonist like R848).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Reporter Gene Assay:

-

For SEAP: Collect the cell culture supernatant and measure SEAP activity using a colorimetric substrate.

-

For Luciferase: Lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.

-

-

Data Analysis: Plot the reporter activity against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To measure the induction of cytokines by a TLR7 agonist in primary human immune cells.

Methodology:

-

PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the isolated PBMCs in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.

-

Compound Treatment: Add serial dilutions of the TLR7 agonist to the wells. Include a vehicle control and a positive control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

-

Cytokine Measurement: Analyze the concentration of various cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12, IP-10) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Quantify the cytokine concentrations based on standard curves and compare the levels induced by the TLR7 agonist to the vehicle control.

Experimental Workflow Visualization

Conclusion

This compound, a guanosine analog, represents a class of potent immune-modulating compounds with significant therapeutic potential. While specific experimental data for this compound is not widely available, the extensive research on related molecules like Vesatolimod (GS-9620) provides a strong framework for understanding its likely biological activities and for guiding its future development. The provided technical information on the mechanism of action, quantitative data, and detailed experimental protocols serves as a valuable resource for researchers and drug development professionals working with TLR7 agonists. The unique feature of this compound as a click chemistry reagent also opens up possibilities for its use in creating novel conjugates for targeted delivery and other advanced therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. gilead.com [gilead.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Guanosine Analog TLR7 Agonists: A Technical Guide for Drug Development Professionals

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of guanosine (B1672433) analog Toll-like receptor 7 (TLR7) agonists, a class of potent immune-modulating compounds with significant therapeutic potential in virology, oncology, and vaccinology. This document details their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes critical pathways and workflows.

Introduction: The Role of TLR7 in Immunity

Toll-like receptor 7 (TLR7) is an endosomally localized pattern recognition receptor (PRR) that plays a crucial role in the innate immune system.[1] It recognizes single-stranded RNA (ssRNA), particularly guanosine- and uridine-rich sequences, which are common features of viral genomes.[1][2] Upon activation, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, mounting a robust antiviral response and shaping the adaptive immune response.[1][3]

Certain synthetic C8-substituted and N7, C8-disubstituted guanine (B1146940) ribonucleosides have been identified as potent TLR7 agonists. These small molecules, such as Loxoribine and Isatoribine, can activate immune cells exclusively via TLR7, mimicking a viral infection and triggering powerful immune responses. This property makes them attractive candidates for development as standalone antiviral or anticancer agents and as vaccine adjuvants.

Mechanism of Action: TLR7 Signaling Pathway

The activation of TLR7 by guanosine analogs is a multi-step process that occurs within the endosomal compartment of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells. The process requires endosomal acidification and maturation.

Upon binding of a guanosine analog, TLR7 undergoes a conformational change and dimerization. This recruits the adaptor protein MyD88, initiating a downstream signaling cascade involving IRAK (IL-1R-associated kinase) family kinases and TRAF6 (TNF receptor-associated factor 6). This cascade culminates in the activation of key transcription factors:

-

Interferon Regulatory Factor 7 (IRF7): Leads to the robust production of type I interferons (IFN-α/β), which establish an antiviral state.

-

Nuclear Factor-kappa B (NF-κB): Drives the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and chemokines, leading to the activation and recruitment of other immune cells.

Quantitative Data Summary

The following tables summarize key quantitative data for representative guanosine analogs and other relevant TLR7 agonists.

Table 1: TLR7 Binding Affinity of Guanosine Analogs

Binding affinities were determined by Isothermal Titration Calorimetry (ITC) for the simian TLR7 ectodomain in the presence of an oligoribonucleotide (polyU).

| Compound | Ligand Type | Binding Affinity (Kd) in presence of polyU |

| Guanosine (G) | Endogenous Ligand | 1.5 µM |

| 2'-deoxyguanosine (dG) | Endogenous Ligand | 1.8 µM |

| 8-hydroxyguanosine (8-OHG) | Endogenous Ligand | 11 µM |

| 8-hydroxydeoxyguanosine (8-OHdG) | Endogenous Ligand | 11 µM |

Note: Binding was not detectable in the absence of polyU, highlighting the synergistic role of ssRNA in the recognition of endogenous nucleosides by TLR7.

Table 2: In Vitro Activity of Synthetic TLR7 Agonists

This table includes data for guanosine analogs and other well-characterized small molecule TLR7 agonists for comparison.

| Compound | Class | Assay | System | Activity Metric | Value | Reference |

| Loxoribine | Guanosine Analog | TLR7 Activation | HEK293 Reporter Cells | Agonist | Specific for TLR7, no TLR8 activity | |

| Isatoribine (7-TOG) | Guanosine Analog | TLR7 Activation | HEK293 Reporter Cells | Agonist | Specific for TLR7, no TLR8 activity | |

| SM-360320 | 8-Oxoadenine | IFNα Induction | Human PBMCs | EC50 | 0.14 µM | |

| SM-324405 | 8-Oxoadenine | Splenocyte Proliferation | Mouse | pEC50 | 8.4 | |

| SM-324405 | 8-Oxoadenine | Splenocyte Proliferation | Rat | pEC50 | 8.2 | |

| AZ12441970 | 8-Oxoadenine | IL-5 Inhibition | Human PBMCs (PHA-stimulated) | pIC50 | 8.7 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of guanosine analog TLR7 agonists.

TLR7 Activity Assessment using HEK293 Reporter Cells

This assay quantifies the ability of a compound to activate the TLR7 signaling pathway, leading to the expression of a reporter gene under the control of an NF-κB promoter.

Methodology:

-

Cell Culture: Maintain HEK-Blue™ hTLR7 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., Puromycin, Blasticidin) as per the manufacturer's protocol.

-

Cell Seeding: On the day of the assay, wash cells with PBS, detach them (e.g., with trypsin), and resuspend in fresh, pre-warmed culture medium without selection antibiotics. Seed 2 x 10⁴ to 5 x 10⁴ cells in 180 µL of media per well into a flat-bottom 96-well plate.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the well should be ≤ 0.5%.

-

Cell Stimulation: Add 20 µL of the diluted compound (or positive controls like Loxoribine, and vehicle control) to the appropriate wells.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

SEAP Detection: Measure the activity of the secreted embryonic alkaline phosphatase (SEAP) reporter.

-

For HEK-Blue™ cells, this can be done by adding 20 µL of the supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ solution.

-

Incubate at 37°C for 1-3 hours and measure the optical density (OD) at 620-650 nm using a spectrophotometer.

-

-

Data Analysis: Subtract the OD of the vehicle control from all readings. Plot the OD values against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the stimulation of primary human immune cells to measure the induction of key cytokines like IFN-α and TNF-α.

Methodology:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation. Briefly, dilute blood with PBS, layer it over the Ficoll medium, and centrifuge. Collect the "buffy coat" layer containing PBMCs and wash several times with PBS.

-

Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Count the cells and assess viability. Seed 1-2 x 10⁵ cells per well in a 96-well round-bottom plate.

-

Stimulation: Add the guanosine analog agonist at various concentrations to the wells. Include appropriate positive (e.g., R848) and negative (vehicle) controls.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a specified time, typically 24 hours for TNF-α and 48 hours for IFN-α.

-

Supernatant Collection: After incubation, centrifuge the plate at 300-400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet. Store supernatants at -80°C until analysis.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants using a commercial ELISA kit or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.

-

Data Analysis: Generate standard curves for each cytokine and calculate the concentration in each sample. Plot cytokine concentration versus agonist concentration.

In Vivo Efficacy and Pharmacodynamic Assessment

This protocol provides a general framework for evaluating the in vivo activity of a TLR7 agonist in a mouse model, for instance, in an anti-tumor context.

Methodology:

-

Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6). For tumor studies, subcutaneously implant a syngeneic tumor cell line (e.g., 1 x 10⁶ CT26 cells).

-

Group Formation: Once tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment groups (typically 5-10 mice per group). Groups may include vehicle control, the guanosine analog at different doses, and potentially a combination with other therapies like checkpoint inhibitors.

-

Dosing: Administer the compound via the desired route (e.g., intravenous, intraperitoneal, or intratumoral). The dosing schedule will depend on the compound's pharmacokinetic properties (e.g., once weekly for 3 weeks).

-

Efficacy Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight as an indicator of toxicity.

-

Pharmacodynamic (PD) Analysis:

-

Cytokine Release: In a satellite group of mice, collect blood via submandibular or tail vein bleed at various time points (e.g., 2, 6, 24 hours) after the first dose. Process blood to serum or plasma and measure systemic cytokine levels by ELISA or multiplex assay.

-

Immune Cell Infiltration: At the end of the study, or at a specified time point, euthanize mice and harvest tumors and spleens. Process tissues into single-cell suspensions for analysis of immune cell populations (e.g., CD8+ T cells, NK cells, dendritic cells) by flow cytometry.

-

-

Data Analysis: Plot mean tumor volume ± SEM over time for each group. Perform statistical analysis (e.g., ANOVA) to compare treatment groups. Kaplan-Meier survival curves can also be generated.

Conclusion

Guanosine analogs represent a promising class of TLR7 agonists that can potently stimulate the innate immune system. Their ability to induce a type I interferon-dominant response makes them highly valuable for therapeutic applications where a strong antiviral or anti-tumor T-cell response is desired. A thorough characterization using a combination of in vitro reporter and primary cell assays, coupled with robust in vivo pharmacodynamic and efficacy models, is essential for the successful development of these compounds. The protocols and data presented in this guide provide a solid framework for researchers and drug developers to advance these potent immunomodulators toward clinical application.

References

In Vitro Characterization of a TLR7 Agonist: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of a representative Toll-like receptor 7 (TLR7) agonist. Due to the limited public data on a specific molecule designated "TLR7 agonist 13," this document utilizes the well-characterized TLR7/8 agonist R848 (Resiquimod) as a proxy to illustrate the required experimental workflows and data presentation. This guide is intended for researchers, scientists, and drug development professionals working on the discovery and development of novel TLR7 agonists.

Quantitative Data Summary

The following tables summarize the in vitro activity of the representative TLR7 agonist R848 in various assays.

Table 1: Potency of R848 in Human TLR7 and TLR8 Reporter Assays

| Assay System | Agonist | Target | Parameter | Value |

| HEK293-hTLR7 Reporter Cells | R848 | Human TLR7 | EC50 | 2.5 ng/mL[1] |

| HEK293-hTLR8 Reporter Cells | R848 | Human TLR8 | EC50 | 19.2 ng/mL[1] |

| HEK293-hTLR7 Reporter Cells | R848 | Human TLR7 | pEC50 | Not directly available |

| HEK293-hTLR8 Reporter Cells | R848 | Human TLR8 | pEC50 | Not directly available |

EC50 (Half-maximal effective concentration) is the concentration of an agonist that gives half of the maximal response. pEC50 is the negative logarithm of the EC50.

Table 2: Cytokine Induction by R848 in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Concentration of R848 | Incubation Time | Induced Level (pg/mL) |

| IFN-α | 1 µM | 18 hours | Not specified |

| TNF-α | 1 µM | 18 hours | Not specified |

| IL-6 | 1 µM | 18 hours | Not specified |

| IL-12 | 1 µM | 18 hours | Not specified |

| IL-1β | 1 µM | Not specified | Not specified |

| IL-10 | Not specified | Not specified | Not specified |

| IP-10 | Not specified | Not specified | Not specified |

Note: Specific quantitative values for cytokine induction can vary significantly between donors and experimental conditions. The table indicates cytokines known to be induced by R848.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the in vitro characterization of a TLR7 agonist.

HEK-Blue™ TLR7 Reporter Assay

This assay is used to determine the potency of a TLR7 agonist by measuring the activation of the NF-κB signaling pathway.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Test TLR7 agonist (e.g., R848 as a positive control)

-

Complete DMEM medium: DMEM supplemented with 10% heat-inactivated fetal bovine serum, 50 U/mL penicillin, 50 µg/mL streptomycin, 100 µg/mL Normocin™, 2 mM L-glutamine.

-

96-well sterile flat-bottom plates

Procedure:

-

Cell Preparation:

-

Culture HEK-Blue™ hTLR7 cells in complete DMEM medium.

-

The day before the assay, detach the cells and resuspend in fresh, pre-warmed complete DMEM.

-

Plate 180 µL of the cell suspension (typically 2.5 x 10^5 to 5 x 10^5 cells/mL) into each well of a 96-well plate.[2]

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[2]

-

-

Agonist Stimulation:

-

Prepare serial dilutions of the test TLR7 agonist and the positive control (R848) in complete DMEM.

-

Add 20 µL of each agonist dilution to the appropriate wells of the cell plate. For the negative control, add 20 µL of medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

-

SEAP Detection:

-

Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.

-

Add 180 µL of the HEK-Blue™ Detection medium to each well of a new 96-well plate.

-

Transfer 20 µL of the supernatant from the cell plate to the corresponding wells of the plate containing the detection medium.

-

Incubate at 37°C for 1-4 hours and monitor the color change.

-

Measure the absorbance at 620-655 nm using a microplate reader.[2]

-

-

Data Analysis:

-

Calculate the fold induction of NF-κB activation relative to the untreated control.

-

Plot the fold induction against the agonist concentration and determine the EC50 value using a non-linear regression analysis.

-

Cytokine Release Assay in Human PBMCs

This assay measures the induction of various cytokines from primary human immune cells upon stimulation with a TLR7 agonist.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Complete RPMI 1640 medium: RPMI 1640 supplemented with 10% heat-inactivated fetal bovine serum, 50 U/mL penicillin, 50 µg/mL streptomycin, and 2 mM L-glutamine.

-

Test TLR7 agonist

-

96-well sterile round-bottom plates

-

Cytokine detection kits (e.g., ELISA or multiplex bead array)

Procedure:

-

PBMC Isolation:

-

Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium.

-

Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

-

Cell Stimulation:

-

Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.

-

Plate 180 µL of the cell suspension into each well of a 96-well round-bottom plate.

-

Prepare serial dilutions of the test TLR7 agonist in complete RPMI 1640 medium.

-

Add 20 µL of each agonist dilution to the appropriate wells. For the negative control, add 20 µL of medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

-

Store the supernatants at -80°C until cytokine analysis.

-

-

Cytokine Measurement:

-

Quantify the concentration of desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants using ELISA or a multiplex bead array assay according to the manufacturer's instructions.

-

Cell Viability Assay (MTT Assay)

This assay is performed to assess the potential cytotoxic effects of the TLR7 agonist on cells.

Materials:

-

Cell line of interest (e.g., PBMCs, HEK293 cells)

-

Complete cell culture medium

-

Test TLR7 agonist

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well sterile flat-bottom plates

Procedure:

-

Cell Plating and Treatment:

-

Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight (for adherent cells).

-

Treat the cells with serial dilutions of the test TLR7 agonist for the desired duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.[3]

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

-

Mix thoroughly by gentle pipetting or shaking.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

-

Signaling Pathways and Experimental Workflows

This section provides visual representations of the TLR7 signaling pathway and the experimental workflows described above.

Caption: TLR7 Signaling Pathway.

Caption: HEK-Blue™ TLR7 Reporter Assay Workflow.

Caption: Cytokine Release Assay Workflow.

References

TLR7 agonist 13 binding affinity to human TLR7

An In-depth Technical Guide on the Binding and Activity of a Potent TLR7 Agonist for Human Toll-Like Receptor 7

Introduction

Toll-like receptor 7 (TLR7) is a crucial component of the innate immune system, recognizing single-stranded RNA (ssRNA) viruses and synthetic small molecule agonists.[1][2][3] Located within the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells, TLR7 activation triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][4] This response is vital for antiviral defense and makes TLR7 a compelling target for the development of vaccine adjuvants, antiviral therapies, and anti-cancer agents.[4][5]

This guide provides a detailed overview of the binding and functional activity of a representative potent small molecule agonist for human TLR7 (hTLR7). While the specific designation "TLR7 agonist 13" is not linked to a universally recognized compound in the public domain, this document will focus on a well-characterized agonist, referred to as Compound 1 in a notable study, to illustrate the core principles of TLR7 engagement and activation.[5]

Quantitative Data on TLR7 Agonist Activity

The functional potency of TLR7 agonists is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the agonist that induces 50% of the maximal response in a cellular assay. The following table summarizes the reported in vitro activity of a highly potent TLR7 agonist on human and mouse TLR7.

| Compound | Target | Assay System | EC50 (nM) | Reference |

| Compound 1 | Human TLR7 | HEK-Blue™ hTLR7 Cells | 5.2 | [6] |

| Compound 1 | Mouse TLR7 | HEK-Blue™ mTLR7 Cells | 48.2 | [6] |

| Gardiquimod | Human TLR7 | HEK-Blue™ hTLR7 Cells | 3649 | [6] |

| Gardiquimod | Human TLR8 | HEK-Blue™ hTLR8 Cells | 20550 | [6] |

Experimental Protocols

The determination of TLR7 agonist activity relies on robust and reproducible in vitro cellular assays. A common and widely accepted method is the use of reporter cell lines, such as HEK-Blue™ cells, which are engineered to express a specific TLR and a reporter gene that is activated upon TLR signaling.

HEK-Blue™ TLR7 Reporter Gene Assay

This assay is designed to measure the activation of TLR7 in response to a ligand.

Principle: HEK293 cells are stably transfected with the gene for human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is placed under the control of a promoter that is inducible by transcription factors, such as NF-κB and AP-1, which are downstream of the TLR7 signaling pathway. When a TLR7 agonist binds to and activates the receptor, the resulting signaling cascade leads to the activation of these transcription factors, which in turn drives the expression and secretion of SEAP into the cell culture supernatant. The amount of SEAP produced is directly proportional to the level of TLR7 activation and can be quantified using a colorimetric substrate.

Methodology:

-

Cell Culture: HEK-Blue™ hTLR7 cells are cultured in a standard growth medium supplemented with selective antibiotics to maintain the expression of the transfected genes. Cells are grown to an appropriate confluency and then harvested for the assay.

-

Assay Setup: Cells are seeded into a 96-well plate at a predetermined density. The test compound (TLR7 agonist) is serially diluted to create a range of concentrations.

-

Stimulation: The various concentrations of the test compound are added to the wells containing the HEK-Blue™ hTLR7 cells. A positive control (a known TLR7 agonist like Gardiquimod) and a negative control (vehicle, e.g., DMSO) are also included. The plate is then incubated for a specified period (e.g., 16-24 hours) at 37°C in a 5% CO2 incubator to allow for cell stimulation and SEAP expression.

-

Detection: After incubation, a sample of the cell culture supernatant is transferred to a new 96-well plate. A SEAP detection reagent (e.g., QUANTI-Blue™) is added to each well. The plate is incubated at 37°C for a period of time (e.g., 1-3 hours) to allow for the colorimetric reaction to develop.

-

Data Analysis: The absorbance of each well is read using a spectrophotometer at a specific wavelength (e.g., 620-655 nm). The results are plotted as absorbance versus the logarithm of the agonist concentration. The EC50 value is then calculated by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Visualizations

Upon binding of an agonist, TLR7 initiates a MyD88-dependent signaling pathway, which is crucial for the induction of an innate immune response.[1][3] This pathway culminates in the activation of key transcription factors, leading to the production of type I interferons and pro-inflammatory cytokines.[1][7]

TLR7 Signaling Pathway

The following diagram illustrates the key steps in the TLR7 signaling cascade.

Caption: TLR7 Signaling Pathway.

Experimental Workflow for TLR7 Agonist Characterization

The process of identifying and characterizing a novel TLR7 agonist involves a series of steps, from initial screening to detailed functional analysis.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of new TLR7 agonists by a combination of statistical learning-based QSAR, virtual screening, and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Activation of Toll-Like Receptor 7 Signaling Pathway in Primary Sjögren's Syndrome-Associated Thrombocytopenia [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Cellular Targets of TLR7 Agonists

This technical guide provides a comprehensive overview of the cellular targets of Toll-like receptor 7 (TLR7) agonists, molecules with significant therapeutic potential in oncology and infectious diseases. TLR7, an endosomal pattern recognition receptor, plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections. Synthetic TLR7 agonists mimic this natural ligand, initiating a powerful immune response. This document details the primary cellular targets, the signaling pathways involved, quantitative data on agonist activity, and the experimental protocols used to elucidate these interactions.

Primary Cellular Targets of TLR7 Agonists

TLR7 is not ubiquitously expressed; its expression is restricted to specific immune cell subsets, which are the primary targets of TLR7 agonists.

-

Plasmacytoid Dendritic Cells (pDCs): pDCs are the most potent producers of type I interferons (IFN-α/β) and are characterized by high expression levels of TLR7.[1][2][3][4] Upon activation by TLR7 agonists, pDCs mature and produce large amounts of IFN-α, which in turn activates a broad antiviral and anti-tumor immune response.[2]

-

B Lymphocytes: B cells also express TLR7, and its activation can lead to their proliferation, differentiation, and antibody production. This direct stimulation of B cells can enhance humoral immunity.

-

Myeloid Dendritic Cells (mDCs) and Monocytes: While TLR8 is more prominently expressed in these cells, TLR7 is also present and can contribute to their activation. TLR7 agonism in these cells leads to the production of pro-inflammatory cytokines such as TNF-α and IL-12, and enhances their antigen-presenting capabilities.

-

Macrophages: TLR7 activation in macrophages can drive their polarization towards a pro-inflammatory M1 phenotype, which is crucial for anti-tumor immunity.

-

Non-Immune Cells: Low levels of TLR7 expression have been reported in non-immune cells like hepatocytes and epithelial cells, particularly under inflammatory conditions.

Quantitative Data on TLR7 Agonist Activity

The potency of TLR7 agonists can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for several well-characterized TLR7 agonists.

| Agonist | Assay System | Parameter | Value | Reference |

| DSP-0509 | NF-κB/SEAP reporter cells (human TLR7) | EC50 | 515 nM | |

| NF-κB/SEAP reporter cells (mouse TLR7) | EC50 | 33 nM | ||

| SM-360320 | Human PBMCs (IFN-α induction) | EC50 | 0.14 µM | |

| SM-276001 | In vivo (mice, oral administration) | Minimum Effective Concentration (MEC) for IFN induction | 3 nM | |

| Gardiquimod | Human TLR7 reporter assay | EC50 | 4 µM |

EC50: Half-maximal effective concentration; MEC: Minimum effective concentration; PBMCs: Peripheral blood mononuclear cells.

Signaling Pathways Activated by TLR7 Agonists

Activation of TLR7 by an agonist initiates a downstream signaling cascade that culminates in the production of interferons and pro-inflammatory cytokines. The primary pathway is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.

-

Ligand Recognition: The TLR7 agonist binds to TLR7 within the endosomal compartment.

-

MyD88 Recruitment: Upon ligand binding, TLR7 dimerizes and recruits the MyD88 adaptor protein.

-

IRAK Complex Formation: MyD88 then recruits members of the interleukin-1 receptor-associated kinase (IRAK) family, leading to the formation of a signaling complex.

-

TRAF6 Activation: This complex activates TNF receptor-associated factor 6 (TRAF6).

-

Activation of Transcription Factors: TRAF6 activation leads to two major downstream branches:

-

NF-κB Pathway: Activation of the IKK complex, leading to the phosphorylation and degradation of IκBα, which allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.

-

IRF7 Pathway: Activation of interferon regulatory factor 7 (IRF7), which translocates to the nucleus and drives the expression of type I interferons (IFN-α and IFN-β).

-

Below is a DOT language script representing the TLR7 signaling pathway.

Caption: TLR7 Signaling Pathway.

Experimental Protocols

The characterization of TLR7 agonists and their cellular targets involves a variety of in vitro and in vivo assays.

-

TLR7 Reporter Assays:

-

Objective: To determine the potency and selectivity of a compound for TLR7.

-

Methodology: HEK293 cells are engineered to stably express human or mouse TLR7, along with a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB-inducible promoter. Cells are incubated with varying concentrations of the test compound. Activation of TLR7 leads to NF-κB activation and subsequent expression of the reporter gene, which can be quantified by measuring luminescence or colorimetric changes.

-

-

Cytokine Profiling in Human PBMCs:

-

Objective: To measure the induction of cytokines by the TLR7 agonist in a mixed population of primary immune cells.

-

Methodology: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). The cells are then cultured in the presence of the TLR7 agonist for a specified period (e.g., 24 hours). The supernatant is collected, and the concentrations of various cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) are measured using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays (e.g., Luminex).

-

-

Flow Cytometry for Cell-Specific Activation:

-

Objective: To identify the specific cell types that respond to the TLR7 agonist and to assess changes in cell surface markers of activation.

-

Methodology: Whole blood or isolated PBMCs are treated with the TLR7 agonist. After incubation, the cells are stained with a panel of fluorescently labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD123 for pDCs, CD11c for mDCs, CD19 for B cells) and activation markers (e.g., CD80, CD86, HLA-DR). The cells are then analyzed by flow cytometry to determine the percentage of activated cells within each population.

-

-

Pharmacodynamic Studies in Mice:

-

Objective: To assess the in vivo activity of the TLR7 agonist by measuring cytokine induction in the systemic circulation.

-

Methodology: The TLR7 agonist is administered to mice (e.g., BALB/c or C57BL/6) via a relevant route (e.g., intravenous, intraperitoneal, or oral). At various time points post-administration, blood samples are collected. The plasma or serum is then analyzed for cytokine levels (e.g., IFN-α, TNF-α) using ELISA.

-

-

Tumor Models:

-

Objective: To evaluate the anti-tumor efficacy of the TLR7 agonist, either as a monotherapy or in combination with other immunotherapies like checkpoint inhibitors.

-

Methodology: Syngeneic tumor cells (e.g., CT26 colon carcinoma) are implanted into immunocompetent mice. Once tumors are established, mice are treated with the TLR7 agonist. Tumor growth is monitored over time. At the end of the study, tumors and spleens can be harvested for analysis of the tumor microenvironment and systemic immune responses, respectively, by flow cytometry or immunohistochemistry.

-

Below is a DOT language script representing a general experimental workflow for characterizing a novel TLR7 agonist.

Caption: Experimental Workflow for TLR7 Agonist Characterization.

References

- 1. ovid.com [ovid.com]

- 2. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new TLR7 agonists by a combination of statistical learning-based QSAR, virtual screening, and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on TLR7 Agonist 13 and Type I Interferon Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 7 (TLR7) agonists are potent immunomodulators that hold significant promise in antiviral and cancer therapies due to their ability to induce robust type I interferon (IFN) responses. This technical guide focuses on "TLR7 agonist 13," a guanosine (B1672433) analog, and its role in the induction of type I interferons. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for assessing its activity, and a summary of available quantitative data. For the purpose of this guide, and based on available scientific literature, "this compound" is considered to be represented by the well-characterized selective TLR7 agonist SM-276001, which is referred to as compound 13 in key publications.

Introduction to TLR7 and Type I Interferons

Toll-like receptor 7 is an endosomal pattern recognition receptor that recognizes single-stranded RNA (ssRNA), a hallmark of viral replication.[1] Upon activation by agonists such as guanosine analogs, TLR7 initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines and, most notably, type I interferons (IFN-α and IFN-β).[2][3] These interferons are critical for establishing an antiviral state in neighboring cells and for orchestrating a broader adaptive immune response.

The TLR7 Signaling Pathway Leading to Type I Interferon Induction

The activation of TLR7 by an agonist within the endosome of immune cells, primarily plasmacytoid dendritic cells (pDCs), triggers a signaling cascade mediated by the adaptor protein MyD88. This leads to the activation of transcription factors, including interferon regulatory factor 7 (IRF7), which is the master regulator of type I interferon gene expression.

Quantitative Data for this compound (SM-276001)

Table 1: In Vitro Activity of SM-276001

| Parameter | Cell Line | Value | Reference |

| NF-κB Activation (EC50) | HEK293-hTLR7 | 30 nM | MedChemExpress |

Table 2: In Vivo Cytokine Induction by SM-276001 in Mice

| Cytokine | Mouse Strain | Dose | Route | Peak Plasma Concentration | Time to Peak | Reference |

| IFNα | Balb/c | 1 mg/kg | Oral | ~ 200 pg/mL | 2 hours | [4] |

| TNFα | Balb/c | 1 mg/kg | Oral | ~ 100 pg/mL | 2 hours | [4] |

| IL-12p40 | Balb/c | 1 mg/kg | Oral | ~ 400 pg/mL | 4 hours |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of TLR7 agonist activity. The following are representative protocols for key experiments.

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the stimulation of PBMCs to measure the induction of type I interferons.

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

"this compound" (SM-276001)

-

96-well cell culture plates

-

Human whole blood from healthy donors

Procedure:

-

Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with RPMI 1640 medium.

-

Resuspend the cells in complete RPMI 1640 medium and determine the cell concentration.

-

Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.

-

Prepare serial dilutions of "this compound" in complete RPMI 1640 medium.

-

Add the agonist dilutions to the wells containing PBMCs. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.

Measurement of Type I Interferon Production by ELISA

This protocol outlines the quantification of IFN-α or IFN-β in cell culture supernatants using a sandwich ELISA.

Materials:

-

Human IFN-α or IFN-β ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

Wash buffer (PBS with 0.05% Tween 20)

-

Assay diluent (as provided in the kit)

-

Stop solution

-

Microplate reader

Procedure:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with assay diluent for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate five times with wash buffer.

-

Add the substrate solution and incubate in the dark for 15-30 minutes.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of IFN-α or IFN-β in the samples based on the standard curve.

Quantification of IFN-β mRNA by Quantitative Real-Time PCR (qRT-PCR)

This protocol details the measurement of IFN-β gene expression at the transcriptional level.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for IFN-β and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Stimulate cells with "this compound" as described in protocol 4.1 for a shorter duration (e.g., 4-6 hours).

-

Lyse the cells and extract total RNA using a commercial kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for IFN-β and the housekeeping gene.

-

Run the qPCR reaction on a real-time PCR instrument using appropriate cycling conditions.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in IFN-β mRNA expression, normalized to the housekeeping gene.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the type I interferon-inducing activity of a TLR7 agonist.

Conclusion

"this compound," represented by the potent and selective guanosine analog SM-276001, is a valuable tool for studying the induction of type I interferons and for the development of novel immunotherapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate the immunomodulatory properties of this and similar compounds. Further characterization of the in vitro type I interferon induction profile of "this compound" (HY-154361) is warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantitative multiplex real-time PCR for the sensitive detection of interferon beta gene induction and viral suppression of interferon beta expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human TLR-7-, -8-, and -9-Mediated Induction of IFN-α/β and -λ Is IRAK-4 Dependent and Redundant for Protective Immunity to Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Dawn of a New Era in Immunity: A Technical Guide to Early Research on Novel TLR7 Agonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research of novel Toll-like receptor 7 (TLR7) agonists, molecules that have heralded a new chapter in harnessing the innate immune system. TLR7, an endosomally located receptor, recognizes single-stranded RNA viruses and small synthetic molecules, triggering a potent immune response characterized by the production of type I interferons and other pro-inflammatory cytokines. This guide provides a comprehensive overview of the early structure-activity relationships (SAR), key experimental methodologies, and the fundamental signaling pathways that underpin the development of these immunomodulatory agents.

Core Concepts in Early TLR7 Agonist Development

Early research into synthetic TLR7 agonists was largely driven by the therapeutic potential of activating the innate immune system for applications in oncology and infectious diseases.[1][2] The imidazoquinoline scaffold, exemplified by molecules like imiquimod (B1671794) and resiquimod, served as a critical starting point for many early discovery programs.[3][4][5] These initial compounds, while effective, spurred further research to optimize potency, selectivity (TLR7 vs. TLR8), and pharmacokinetic properties to mitigate potential systemic toxicities.[6][7]